

Elucidating the Structure of Ceramide 3-d3: A Technical Guide

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Compound of Interest

Compound Name: Ceramide 3-d3

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **Ceramide 3-d3**. Ceramide 3 (also known as Ceramide NP) is a vital component of the skin's lipid barrier, composed of a phytosphingosine base and the saturated fatty acid, stearic acid.[1][2] The "-d3" designation indicates the presence of three deuterium atoms, typically incorporated to serve as a stable isotope-labeled internal standard for highly sensitive and accurate quantification in complex biological matrices by mass spectrometry.[3]

The elucidation process confirms the core Ceramide 3 structure and pinpoints the location of the deuterium labels. This guide details the key analytical techniques, experimental protocols, and expected data.

Mass Spectrometry (MS) for Structural Confirmation and Isotope Localization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone technique for confirming the molecular weight and determining the precise structure of **Ceramide 3-d3**. [4][5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Dissolve **Ceramide 3-d3** standard in an appropriate organic solvent mixture (e.g., chloroform/methanol 1:2 v/v). For biological samples, perform a lipid extraction, such as a Bligh and Dyer method, followed by solid-phase extraction on a silica column to isolate the ceramide fraction.[6]
- Chromatographic Separation:
 - System: High-Performance Liquid Chromatography (HPLC) system.[4]
 - Column: A reverse-phase C8 or C18 column (e.g., 2.1 × 150 mm, 5 μm).[6]
 - Mobile Phase: Isocratic or gradient elution with a mobile phase suitable for lipid analysis, such as a mixture of methanol, formic acid, and ammonium formate.
 - Injection Volume: 10-25 μL.[6]
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes.
 - Analysis: Full scan for accurate mass determination and product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) is used for targeted quantification.[5]
 - Collision Gas: Argon at a specified pressure for collision-induced dissociation (CID).

Data Presentation: Expected Mass Fragments

The analysis of fragmentation patterns is crucial. In positive ion mode, fragmentation typically occurs around the sphingoid base. In negative ion mode, the fatty acyl chain is more clearly identified.[3] The +3 Da mass shift in the molecular ion and relevant fragments confirms the deuteration.

Ionization Mode	Fragment Description	Expected m/z (Ceramide 3)	Expected m/z (Ceramide 3-d3)	Reference
Positive ESI	[M+H] ⁺	584.57	587.59	[7]
Positive ESI	Phytosphingosine Moiety	318, 300, 282	318, 300, 282	[3]
Negative ESI	[M-H] ⁻	582.56	585.58	[7]
Negative ESI	[Stearoyl-d3 group] ⁻	283.26	286.28	[3]

Note: The location of the d3 label is assumed to be on the stearoyl (fatty acid) chain for this table. If the label were on the phytosphingosine base, the fragmentation pattern would shift accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[4] It is essential for verifying the core Ceramide 3 structure and definitively locating the deuterium atoms, which will be absent in ¹H NMR spectra and show altered signals in ²H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve a sufficient quantity of **Ceramide 3-d3** (typically 1-5 mg) in a deuterated solvent such as deuterated chloroform (CDCl₃) or a CDCl₃/CD₃OD mixture.[8]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

- Acquire 2D spectra for full assignment: COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).[8]
- Analysis: Compare the resulting spectra to known data for non-deuterated Ceramide 3. The absence of specific proton signals and corresponding changes in the carbon spectra will confirm the position of the deuterium labels.

Data Presentation: Characteristic NMR Chemical Shifts

The following table lists typical chemical shifts for the key protons in the Ceramide 3 backbone.

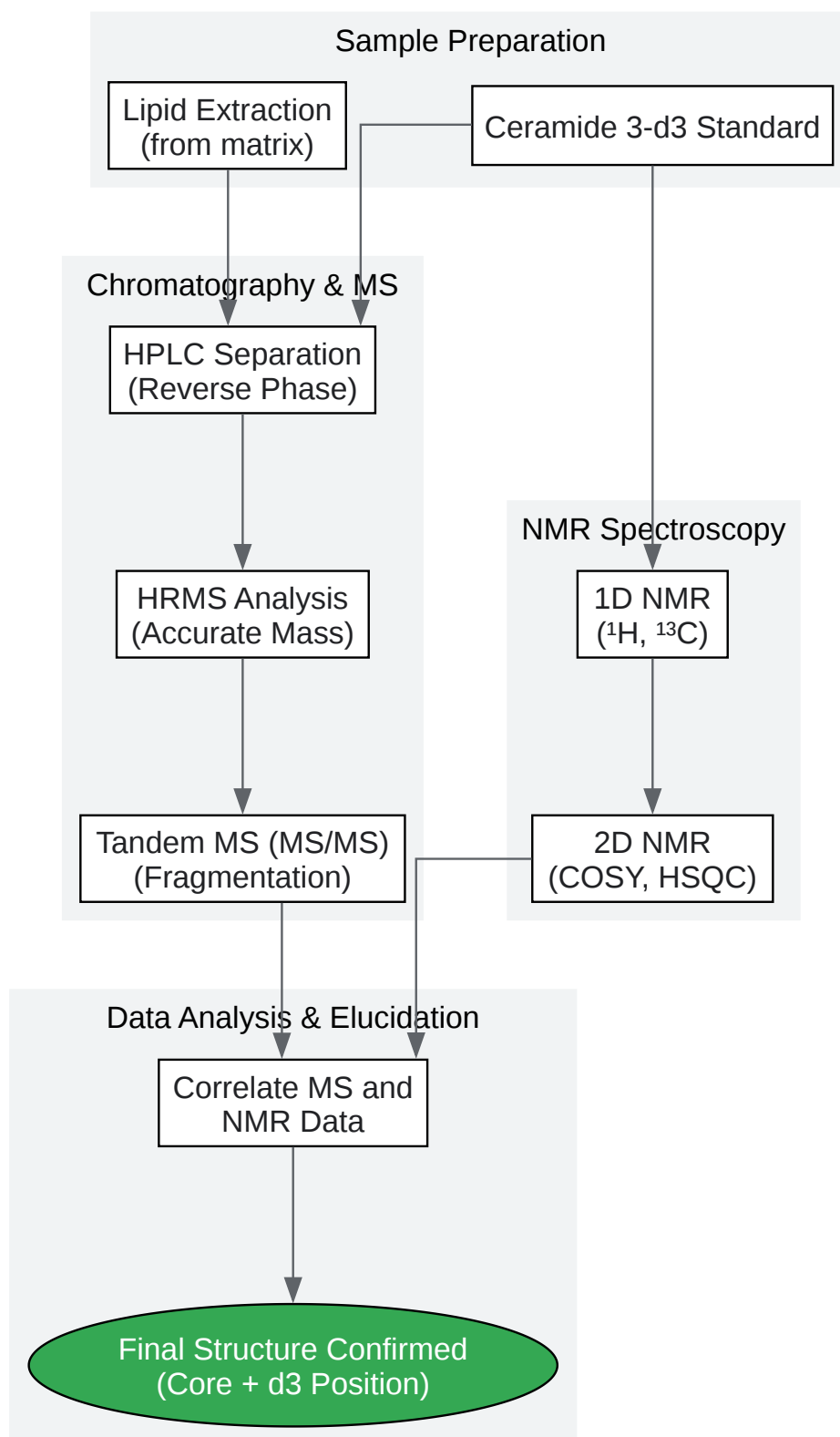
Proton	Typical ^1H Chemical Shift (ppm) in $\text{C}_5\text{D}_5\text{N}$	Description	Reference
H-1a, H-1b	~4.45, ~4.35	Methylene protons adjacent to C1-hydroxyl	[9]
H-2	~5.10	Methine proton at the amide linkage	[9]
H-3	~4.25	Methine proton at the C3-hydroxyl	[9]
H-4	~4.30	Methine proton at the C4-hydroxyl	[9]
Amide NH	Variable	Amide proton, broad signal	[10]

Note: Chemical shifts can vary based on solvent and concentration.

Visualizing Workflows and Structures

Diagrams are essential for representing complex analytical workflows and molecular structures clearly.

Workflow for Structure Elucidation



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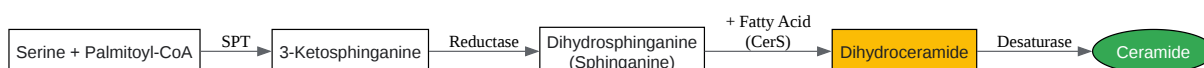
Caption: Logical workflow for the complete structure elucidation of **Ceramide 3-d3**.

Key Mass Spectrometry Fragmentations of Ceramide 3

Caption: Key fragmentations of Ceramide 3 observed in positive ion mode mass spectrometry.

Biosynthetic Origin of the Ceramide Structure

The core structure of Ceramide 3 is assembled through the de novo synthesis pathway, which provides a logical basis for its structural components.



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Caption: Simplified de novo synthesis pathway leading to the core ceramide structure.

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